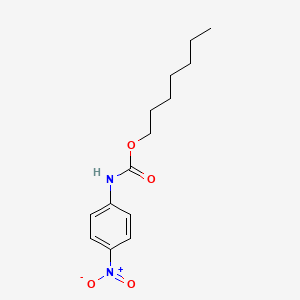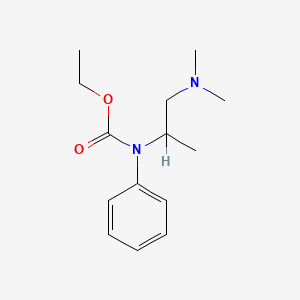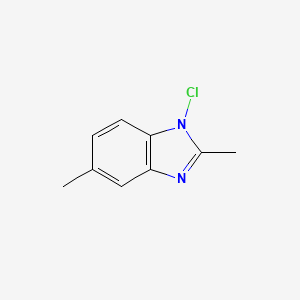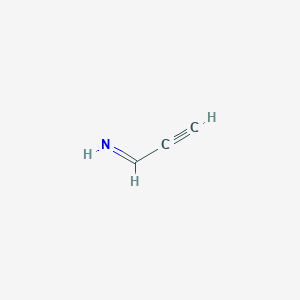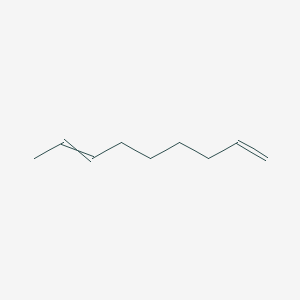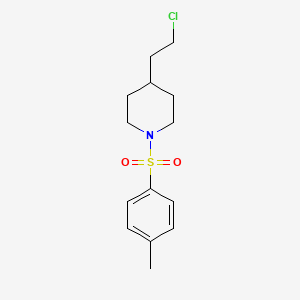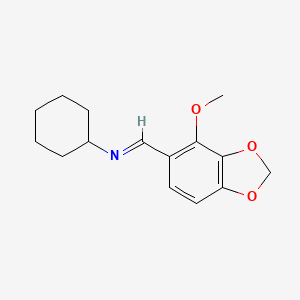![molecular formula C12H17FS2 B14363584 [1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene CAS No. 92778-31-9](/img/structure/B14363584.png)
[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene: is an organic compound characterized by the presence of a benzene ring substituted with a 2-fluoroethyl group and two ethylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene typically involves the following steps:
Starting Materials: Benzene, ethylsulfanyl chloride, and 2-fluoroethyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Procedure: Benzene is first treated with ethylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate [1,1-Bis(ethylsulfanyl)]benzene. This intermediate is then reacted with 2-fluoroethyl bromide under basic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The ethylsulfanyl groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The fluoroethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Formation of [1,1-Bis(ethylsulfinyl)-2-fluoroethyl]benzene or [1,1-Bis(ethylsulfonyl)-2-fluoroethyl]benzene.
Reduction: Formation of [1,1-Bis(ethylsulfanyl)ethyl]benzene.
Substitution: Formation of nitro or bromo derivatives of [1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis due to the presence of sulfur atoms.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its interactions with biological macromolecules.
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Chemical Manufacturing: Employed as a precursor in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of [1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfanyl groups can form coordination complexes with metal ions, influencing the activity of metalloenzymes. The fluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- [1,1-Bis(methylsulfanyl)-2-fluoroethyl]benzene
- [1,1-Bis(ethylsulfanyl)-2-chloroethyl]benzene
- [1,1-Bis(ethylsulfanyl)-2-bromoethyl]benzene
Comparison:
- Uniqueness: The presence of both ethylsulfanyl and fluoroethyl groups in [1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene provides a unique combination of electronic and steric effects, making it distinct from its analogs.
- Reactivity: The fluoroethyl group imparts different reactivity compared to chloroethyl or bromoethyl groups, influencing the compound’s behavior in chemical reactions.
- Applications: The specific combination of substituents in this compound may offer advantages in certain applications, such as catalysis or material science, over its similar compounds.
Eigenschaften
CAS-Nummer |
92778-31-9 |
|---|---|
Molekularformel |
C12H17FS2 |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
[1,1-bis(ethylsulfanyl)-2-fluoroethyl]benzene |
InChI |
InChI=1S/C12H17FS2/c1-3-14-12(10-13,15-4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
IPBKUSNZCGPPLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(CF)(C1=CC=CC=C1)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


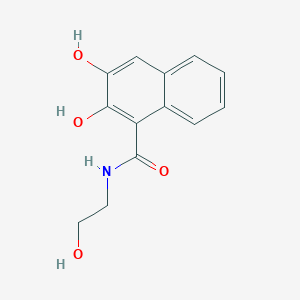
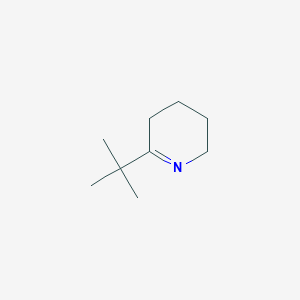
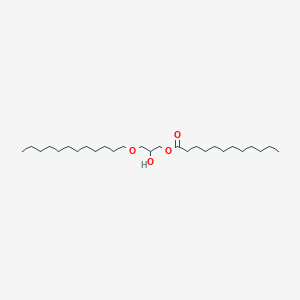
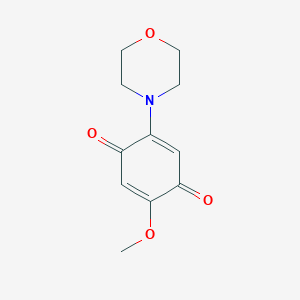
![9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane](/img/structure/B14363532.png)
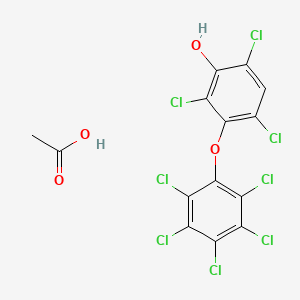
![1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one](/img/structure/B14363541.png)
